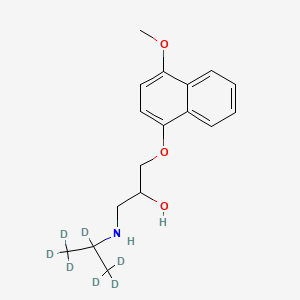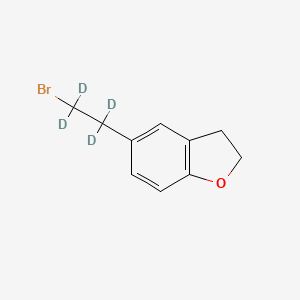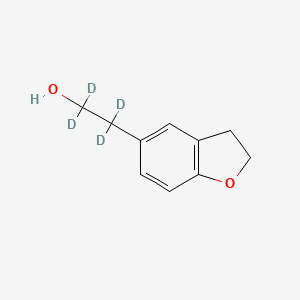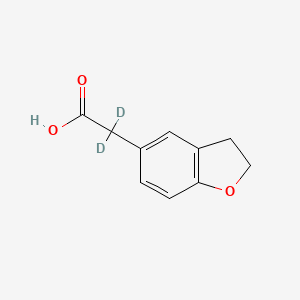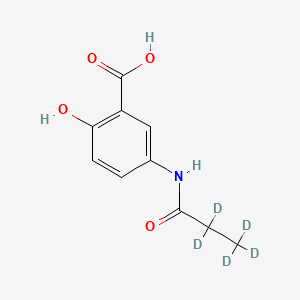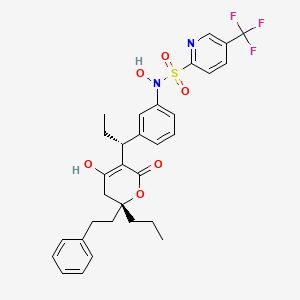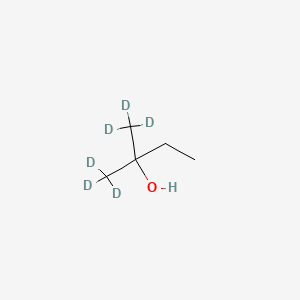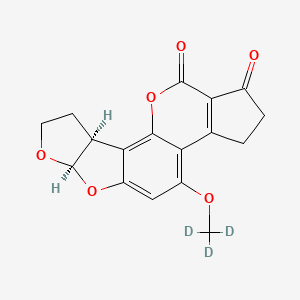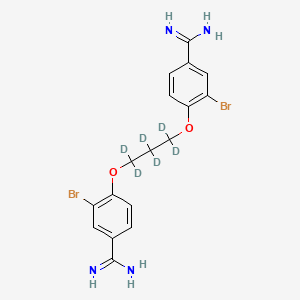
Dibromopropamidine-d6 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromopropamidine-d6 Dihydrochloride: is a deuterated form of Dibromopropamidine, a compound known for its antibacterial properties. It is primarily used in clinical settings for the treatment of Acanthamoeba keratitis, an eye infection . The compound’s molecular formula is C17H14D6Br2Cl2N4O2, and it has a molecular weight of 549.12 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromopropamidine-d6 Dihydrochloride involves the incorporation of deuterium atoms into the Dibromopropamidine molecule. This process typically includes the following steps:
Deuteration: The replacement of hydrogen atoms with deuterium.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Dibromopropamidine-d6 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Dibromopropamidine-d6 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity.
Industry: Applied in the development of new antibacterial agents and disinfectants.
Mechanism of Action
The mechanism of action of Dibromopropamidine-d6 Dihydrochloride involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include membrane proteins and lipids, and the pathways involved are primarily related to membrane disruption and inhibition of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dibromopropamidine: The non-deuterated form of the compound, used for similar antibacterial purposes.
Iodopropamidine: Another amidine derivative with similar antibacterial properties.
Hexamidine: A related compound used as an antiseptic and disinfectant.
Uniqueness
Dibromopropamidine-d6 Dihydrochloride is unique due to the presence of deuterium atoms, which can provide insights into the effects of isotopic substitution on biological activity and chemical reactivity. This makes it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)-1,1,2,2,3,3-hexadeuteriopropoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N4O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23)/i1D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJFVGRUYJHMCO-SDLFAGIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C(=N)N)Br)C([2H])([2H])OC2=C(C=C(C=C2)C(=N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
